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Compound of Interest

Compound Name: S-acetyl-PEG4-Propargyl

Cat. No.: B610651 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

properties, and applications of S-acetyl-PEG4-Propargyl. This heterobifunctional linker is a

valuable tool in drug discovery and development, particularly in the construction of Proteolysis

Targeting Chimeras (PROTACs).

Chemical Structure and Properties
S-acetyl-PEG4-Propargyl is a polyethylene glycol (PEG)-based linker featuring two key

functional groups: a terminal S-acetyl protected thiol and a propargyl group. The PEG4 linker

enhances aqueous solubility and provides spatial separation between conjugated molecules.

Table 1: Physicochemical Properties of S-acetyl-PEG4-Propargyl
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Property Value Source

CAS Number 1422540-88-2 [1][2][3]

Molecular Formula C13H22O5S [1][2][3]

Molecular Weight 290.38 g/mol [3]

Purity ≥95% [2]

Appearance White to off-white solid or oil -

Solubility Soluble in DMSO, DCM, DMF [1]

Storage
Store at -20°C for long-term

stability
[1]

Boiling Point 375.6±37.0 °C (Predicted) [4]

Density 1.102±0.06 g/cm3 (Predicted) [4]

Table 2: Spectroscopic Data for S-acetyl-PEG4-Propargyl

Technique Data

¹H NMR

Data not available in the searched resources. A

representative spectrum of the closely related

Propargyl-PEG4-acid is available.[5]

¹³C NMR Data not available in the searched resources.

Mass Spectrometry

Data not available in the searched resources.

The monoisotopic mass of the deprotected

analogue, Propargyl-PEG4-thiol, is

248.10823029 Da.[6]

Key Applications and Experimental Protocols
S-acetyl-PEG4-Propargyl is primarily utilized in bioconjugation and the synthesis of

PROTACs. Its bifunctional nature allows for the sequential or orthogonal ligation of two different

molecules.
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Deprotection of the S-acetyl Group to Yield a Free Thiol
The S-acetyl group serves as a stable protecting group for the thiol functionality. Deprotection

is typically achieved under basic conditions to reveal the reactive thiol, which can then be used

for conjugation to electrophiles such as maleimides or in disulfide bond formation.

Experimental Protocol: Base-Mediated S-acetyl Deprotection

Materials:

S-acetyl-PEG4-Propargyl

Anhydrous methanol (MeOH)

Aqueous solution of a base (e.g., 0.5 M NaOH or NaOMe in MeOH)

Reaction vessel

Nitrogen or Argon source for inert atmosphere

Stirring apparatus

Thin Layer Chromatography (TLC) supplies for reaction monitoring

Purification system (e.g., column chromatography)

Procedure:

Dissolve S-acetyl-PEG4-Propargyl in anhydrous methanol under an inert atmosphere.

Cool the solution to 0°C using an ice bath.

Slowly add the basic solution (e.g., 1.2 equivalents of NaOH or NaOMe) to the reaction

mixture while stirring.

Monitor the reaction progress by TLC until the starting material is consumed.

Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).
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Remove the solvent under reduced pressure.

Purify the resulting Propargyl-PEG4-thiol by column chromatography.[7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
The propargyl group of S-acetyl-PEG4-Propargyl readily participates in CuAAC, a highly

efficient and specific "click chemistry" reaction, to form a stable triazole linkage with an azide-

containing molecule.

Experimental Protocol: General CuAAC Reaction

Materials:

S-acetyl-PEG4-Propargyl (or its deprotected thiol derivative)

Azide-containing molecule

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

A suitable solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or

DMSO)

Reaction vessel

Stirring apparatus

Procedure:

In a reaction vessel, dissolve the S-acetyl-PEG4-Propargyl and the azide-containing

molecule in the chosen solvent.

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

In another vial, prepare a solution of copper(II) sulfate in water.
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Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium

ascorbate solution.

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4

hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, the product can be isolated by standard workup procedures, which may

include extraction and purification by column chromatography.

Application in PROTAC Synthesis and Targeted
Protein Degradation
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome. S-acetyl-PEG4-Propargyl is an ideal linker for PROTAC synthesis due to its

defined length, flexibility, and the presence of two distinct functional handles.

PROTAC Synthesis Workflow
The synthesis of a PROTAC using S-acetyl-PEG4-Propargyl typically involves a multi-step

process where the linker is sequentially conjugated to a ligand for the target protein of interest

(POI) and a ligand for an E3 ligase.

PROTAC Synthesis

S-acetyl-PEG4-Propargyl S-acetyl Deprotection
(e.g., NaOH/MeOH) Propargyl-PEG4-Thiol Conjugation to POI Ligand

(e.g., Maleimide coupling) POI-Linker Intermediate CuAAC with E3 Ligase Ligand-Azide Final PROTAC Molecule

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of a PROTAC molecule.
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Mechanism of PROTAC-Mediated Protein Degradation
Once synthesized, the PROTAC molecule can enter the cell and induce the degradation of the

target protein. This process involves the formation of a ternary complex, ubiquitination, and

proteasomal degradation. A key example is the targeting of Bruton's Tyrosine Kinase (BTK), a

crucial protein in B-cell receptor signaling, which is implicated in various B-cell malignancies.[8]

[9]
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Caption: PROTAC-mediated degradation of BTK and its effect on B-cell signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. S-acetyl-PEG4-propargyl, 1422540-88-2 | BroadPharm [broadpharm.com]

2. glycomindsynth.com [glycomindsynth.com]

3. S-acetyl-PEG4-propargyl - Immunomart [immunomart.com]

4. S-acetyl-PEG4-Propargyl | 1422540-88-2 [amp.chemicalbook.com]

5. Propargyl-PEG4-acid(1415800-32-6) 1H NMR [m.chemicalbook.com]

6. Propargyl-PEG4-thiol | C11H20O4S | CID 71551869 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. benchchem.com [benchchem.com]

8. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized
bioavailability in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

To cite this document: BenchChem. [S-acetyl-PEG4-Propargyl: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610651#s-acetyl-peg4-propargyl-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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